molecular formula C5H11ClO B021591 4-Chloro-2-methylbutan-2-ol CAS No. 1985-88-2

4-Chloro-2-methylbutan-2-ol

Cat. No. B021591
CAS RN: 1985-88-2
M. Wt: 122.59 g/mol
InChI Key: IODFUQIUARVWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563558B2

Procedure details

A mixture of 1-chloromethyl-2-methyl-2-propanol (21.80 g, 0.20 mole), sodium methacrylate (32.40 g, 0.30 mole), Adogen 464 (7.00 g, 0.015 mole) (phase transfer catalyst purchased from Aldrich Chemical Co.), and phenothiazine (60 mg) in butyronitrile (200 ml) was heated to reflux under nitrogen in a three-necked round bottomed flask equipped with a condenser and a mechanical stirrer. After cooling the contents to room temperature, the mixture was diluted with hexane (200 ml) and filtered through celite. The solvents were removed under aspirator vacuum (40-80° C.) The residue was distilled under high vacuum. The 22.50 grams of the product was collected between 72-80° C. at 2 mm pressure as a clear liquid.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC[CH2:3][C:4]([CH3:7])([OH:6])[CH3:5].[C:8]([O-:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].[Na+].C1C2NC3C(=CC=CC=3)SC=2C=CC=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(#N)CCC.CCCCCC>[C:8]([O:13][CH2:3][C:4]([OH:6])([CH3:7])[CH3:5])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
ClCCC(C)(O)C
Name
Quantity
32.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[Na+]
Name
Quantity
60 mg
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
7 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen in a three-necked round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser and a mechanical stirrer
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvents were removed under aspirator vacuum (40-80° C.) The residue
DISTILLATION
Type
DISTILLATION
Details
was distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
The 22.50 grams of the product was collected between 72-80° C. at 2 mm pressure as a clear liquid

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.